molecular formula C20H21N5O4S B4091668 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide

2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B4091668
M. Wt: 427.5 g/mol
InChI Key: SFLQEUFRZHYJRD-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain the 1,2,4-triazole ring in their structure . They are characterized by multidirectional biological activity and have been the subject of extensive research due to their significant antibacterial activity .


Molecular Structure Analysis

The 1,2,4-triazole ring is a common structural feature in many synthetic compounds with diverse therapeutic efficacy . The presence of sulfur and nitrogen in the ring contributes to its wide range of biological applications .

Mechanism of Action

The mechanism of action of 1,2,4-triazoles can also vary depending on the specific compound. Some 1,2,4-triazoles have been found to exhibit antimicrobial activity, potentially making them useful in the development of new antibacterial agents .

Future Directions

Given the significant biological activity of 1,2,4-triazoles, future research will likely continue to explore this class of compounds for potential therapeutic applications . This may include the development of novel antibacterial agents to address the growing problem of microbial resistance .

Properties

IUPAC Name

2-[[4-ethyl-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c1-3-24-18(12-29-17-10-4-14(2)5-11-17)22-23-20(24)30-13-19(26)21-15-6-8-16(9-7-15)25(27)28/h4-11H,3,12-13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLQEUFRZHYJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])COC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide

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